molecular formula C15H10N2O2 B1675718 6-Anilino-5,8-quinolinedione CAS No. 91300-60-6

6-Anilino-5,8-quinolinedione

Cat. No. B1675718
CAS RN: 91300-60-6
M. Wt: 250.25 g/mol
InChI Key: GXIJYWUWLNHKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Anilino-5,8-quinolinedione, also known as 6-Anilinoquinoline-5,8-quinone or LY-83,583, is a quinolone that is quinoline-5,8-dione in which the hydrogen at position 6 is replaced by an anilino group . It has a molecular formula of C15H10N2O2 and a molecular weight of 250.25 .


Molecular Structure Analysis

The molecular structure of 6-Anilino-5,8-quinolinedione is represented by the formula C15H10N2O2 . The compound consists of a quinoline-5,8-dione structure with an anilino group replacing a hydrogen atom at the 6th position .


Physical And Chemical Properties Analysis

6-Anilino-5,8-quinolinedione is a solid substance with a violet color. It is soluble in 0.1 M HCl (1 mg/mL), methanol (11 mg/mL), and ethanol (8 mg/mL). It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Inhibition of Enzymes

  • 6-Anilino-5,8-quinolinedione (LY83583) is a potent inhibitor of neuronal nitric oxide synthase, which is crucial in various neurological processes (Luo, Das, & Vincent, 1995). It also inhibits NADPH-diaphorase, associated with nitric oxide synthase activity, indicating a broader role in modulating nitric oxide-related functions in the body.
  • This compound is found to interact with the reductase domain on neuronal NO synthase, leading to inhibition of nitric oxide formation and superoxide generation, impacting intracellular cGMP content (Kumagai et al., 1998).

Cytotoxicity and Antiproliferative Activity

  • LY83583 derivatives exhibit significant cytotoxicity against various cancer cell lines. Studies have shown that these derivatives are more cytotoxic than the starting compound and even cisplatin, a well-known chemotherapy drug (Kadela et al., 2016). This indicates a potential application in cancer therapy.
  • Another study found that 6,7-Dichloro-2-methyl-5,8-quinolinedione, a derivative, showed higher cytotoxic activity against cancer cell lines containing a high level of NQO1 enzyme, like melanoma and breast cancer cells (Kadela-Tomanek et al., 2018).

Chemical Reactions and Synthesis

  • LY83583's amination and arylation reactions have been explored in the presence of metal ions, showing specific promotion of these reactions by Ni(II) and Cu(II) ions (Yoshida et al., 1988). This demonstrates its utility in specialized chemical synthesis and modifications.

Potential as a Pharmacological Tool

  • LY83583 lowers intracellular levels of cyclic GMP, a secondary messenger with various physiological roles. It does not inhibit lung guanylate cyclase, suggesting a complex mechanism of action (Schmidt et al., 1985). This property makes it a valuable pharmacological tool in studies related to cyclic GMP.

properties

IUPAC Name

6-anilinoquinoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-13-9-12(17-10-5-2-1-3-6-10)15(19)11-7-4-8-16-14(11)13/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIJYWUWLNHKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238488
Record name 6-Anilino-5,8-quinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Anilino-5,8-quinolinedione

CAS RN

91300-60-6
Record name 6-(Phenylamino)-5,8-quinolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91300-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Anilino-5,8-quinolinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091300606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Anilino-5,8-quinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Anilinoquinoline-5,8-quinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-(Phenylamino)-5,8-quinolinedione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD9FS56333
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Six grams of 6-methoxyquinoline-5,8-quinone were dissolved in 500 ml of absolute ethanol and 9 g of cerium chloride were added. After the reaction was stirred, 3.3 g of aniline were added. The reaction mixture was refluxed for several hours, then it was stirred overnight at room temperature. The ethanol was evaporated to dryness and partitioned between chloroform and an aqueous sodium chloride solution. The chloroform layer was washed with an aqueous sodium chloride solution, dried with sodium sulfate, and then evaporated. The product was crystallized from absolute ethanol and weighed 3 g (16% yield). It had a melting point of about 182°-184° and the mass spectrum indicated the expected molecular ion at m/e=250.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Twenty and one-half grams of quinoline-5,8-quinone were dissolved in 500 ml of absolute ethanol, then 13 g of aniline were added, followed by the addition of 32 g of cerium chloride. This reaction mixture was refluxed overnight. The resulting mixture had a brown-blue color and was stirred and then left to cool to room temperature for about 26 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Anilino-5,8-quinolinedione
Reactant of Route 2
Reactant of Route 2
6-Anilino-5,8-quinolinedione
Reactant of Route 3
Reactant of Route 3
6-Anilino-5,8-quinolinedione
Reactant of Route 4
Reactant of Route 4
6-Anilino-5,8-quinolinedione

Citations

For This Compound
387
Citations
A Mülsch, A Lückhoff, U Pohl, R Busse… - … archives of pharmacology, 1989 - Springer
We studied the effects and the mechanism of action of the cyclic GMP-lowering substance 6-anilino-5,8-quinolinedione (LY 83583) on cyclic GMP-mediated inhibition of platelet function…
Number of citations: 78 link.springer.com
JA Lee, SH Jung, MK Bae, CK Ryu, JY Lee… - … : The Vascular System, 2000 - Elsevier
Two 6-(fluorinated-phenyl)amino-5,8-quinolinedione derivatives, OQ21 and OQ1, were newly synthesized as potent inhibitors of endothelial-dependent vasorelaxation. The purpose of …
Number of citations: 14 www.sciencedirect.com
J Durner, D Wendehenne… - Proceedings of the …, 1998 - National Acad Sciences
Reactive oxygen species are believed to perform multiple roles during plant defense responses to microbial attack, acting in the initial defense and possibly as cellular signaling …
Number of citations: 717 www.pnas.org
N Ghiso, RM Rohan, S Amano… - … & visual science, 1999 - jov.arvojournals.org
PURPOSE: To investigate the suppressive effect of nitric oxide (NO) on vascular endothelial growth factor (VEGF) gene expression and to elucidate its mechanism of action. METHODS: …
Number of citations: 94 jov.arvojournals.org
AA Von Ruecker, M Wild, GS Rao, F Bidlingmaier - 1989 - degruyter.com
Elevated concentrations of atrial natriuretic peptide reportedly mitigate acute renal failure in vivo and in the isolated perfused kidney (M. Nakamoto, J. L Shapiro, PF Shanley, L. Chan & …
Number of citations: 31 www.degruyter.com
HA Kontos, EP Wei - Stroke, 1993 - Am Heart Assoc
Methylene blue and 6-anilino,5,8-quinolinedione (LY83583) are used extensively to block activation of guanylate cyclase. Both agents generate oxygen radicals. Therefore, it appeared …
Number of citations: 138 www.ahajournals.org
MA Hossain, W Ye, S Munemasa, Y Nakamura… - Plant …, 2014 - Wiley Online Library
Methyl jasmonate ( M e JA ) signalling shares several signal components with abscisic acid ( ABA ) signalling in guard cells. Cyclic adenosine 5′‐diphosphoribose (c ADPR ) and …
Number of citations: 30 onlinelibrary.wiley.com
MJ Schmidt, BD Sawyer, LL Truex, WS Marshall… - … of Pharmacology and …, 1985 - ASPET
A novel compound, LY83583 (6-anilino-5,8-quinolinedione), was found to lower basal levels of cyclic GMP (cGMP) in fragments of guinea-pig lung incubated in vitro. The lowering of …
Number of citations: 158 jpet.aspetjournals.org
T Kober, I König, M Weber, G Kojda - FEBS letters, 2003 - Elsevier
We sought to determine the effects of the superoxide dismutase (SOD) inhibitor diethyldithiocarbamate (DETC) on vascular superoxide production. Rat aortic rings treated with …
Number of citations: 20 www.sciencedirect.com
A Asplund, D Grant, JO Karlsson - Journal of Pharmacology and …, 1994 - researchgate.net
Mn complexed to DPDP(N, N’-dipyridoxylethylenediammne-N, N’-diacetate-5, 5’-bis (phosphate) generic name: mangafodipir), abbreviated MnDPDP, acts as an effective contrast …
Number of citations: 32 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.